2-Ethyl-2-adamantyl acrylate

Overview

Description

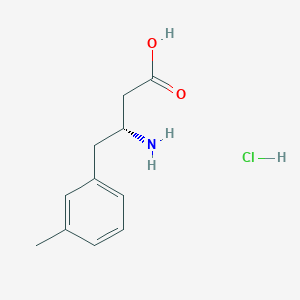

2-Ethyl-2-adamantyl acrylate is a chemical compound with the molecular formula C15H22O2 . It is used for industrial and scientific research purposes . Adamantane derivatives, such as 2-Ethyl-2-adamantyl acrylate, are often used in optical disc substrates, optical fibers, or lens lamps due to their optical properties and heat resistance .

Physical And Chemical Properties Analysis

2-Ethyl-2-adamantyl acrylate has a molecular weight of 234.33 and a predicted boiling point of 301.9±11.0 °C. Its predicted density is 1.05±0.1 g/cm3 .Scientific Research Applications

- Scientific Field : Petroleum Chemistry

- Summary of Application : Unsaturated adamantane derivatives, such as “2-Ethyl-2-adamantyl acrylate”, are of significant interest in the field of petroleum chemistry. They are highly reactive compounds that can be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods of Application or Experimental Procedures : The synthesis of unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds. For example, 1,3-dehydroadamantane (1,3-DHA), a compound readily obtainable from 1,3-disubstituted haloadamantanes .

- Results or Outcomes : The high reactivity of these compounds offers extensive opportunities for their utilization. Since the publication of the monograph , various researchers around the world have added extensive theoretical and experimental data in this area .

- Summary of Application : Adamantane-containing poly(dialkyl fumarate)s with rigid chain structures have been studied . Four dialkyl fumarates containing bulky adamantyl ester groups were polymerized to obtain poly(dialkyl fumarate)s (PDRFs) with rigid chain structures .

- Methods of Application or Experimental Procedures : The conventional radical polymerization of these adamantane-containing DRFs was carried out in the presence of a radical initiator either in toluene or in bulk at 80 or 60 °C . Reversible addition-fragmentation chain transfer (RAFT) polymerization was also performed .

- Results or Outcomes : The excellent thermal stability of the adamantane-containing PDRFs was confirmed by thermogravimetric analysis in a nitrogen stream . The alignment of the rigid PDRF chains in the solid-state was revealed based on the appearance of a peak in the small angle regions of the X-ray diffraction profiles .

- Summary of Application : Ethyl 2-adamantylidenecyanoacetate can be produced in quantitative yield by a reaction between adamantanone and ethyl cyanoacetate .

- Methods of Application or Experimental Procedures : This reaction can be carried out using a VO(acac)2 catalyst . A similar reaction with malononitrile has also been carried out using Mo(CO)6–Py as a catalytic system .

- Results or Outcomes : The successful synthesis of Ethyl 2-adamantylidenecyanoacetate showcases the potential of adamantane derivatives in organic synthesis .

Scientific Field

Scientific Field

- Summary of Application : Acrylates, including “2-Ethyl-2-adamantyl acrylate”, are used in the creation of materials with diverse properties such as super-absorbency, transparency, flexibility, toughness, and hardness .

- Methods of Application or Experimental Procedures : Acrylates are made from acrylate monomer, which usually comprises of esters which contains vinyl groups . These materials are used in various applications such as diapers, cosmetics, orthopedics, paints and coatings, adhesives, textiles, and many biomedical applications such as contact lenses and bone cements .

- Results or Outcomes : The resulting polymers are characterized with a high molecular weight with physical and chemical properties that depend on the lateral substituents of the polymeric chains .

- Summary of Application : Acrylates like “2-Ethyl-2-adamantyl acrylate” can be used in paint and coating formulations .

- Methods of Application or Experimental Procedures : When used in paint and coating formulations, 2-EHA copolymers exhibit good water resistance, low-temperature flexibility, durability, and good weathering and sunlight resistance .

- Results or Outcomes : The use of acrylates in paint and coating formulations results in products with improved durability and resistance to environmental factors .

Scientific Field

Scientific Field

Paint and Coating Formulations

Safety And Hazards

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult. If not breathing, give artificial respiration and consult a doctor immediately. In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor. In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor. In case of ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

Future Directions

Adamantane derivatives, including 2-Ethyl-2-adamantyl acrylate, have extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name |

(2-ethyl-2-adamantyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-3-14(16)17-15(4-2)12-6-10-5-11(8-12)9-13(15)7-10/h3,10-13H,1,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNVUFXLNHSIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623136 | |

| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-2-adamantyl acrylate | |

CAS RN |

303186-14-3 | |

| Record name | 2-Ethyl-2-adamantyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303186-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)